Pentetic acid

概要

説明

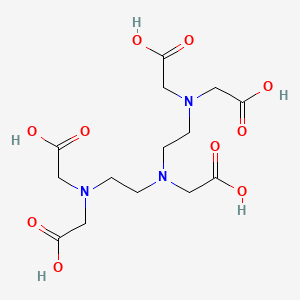

Pentetic acid, also known as diethylenetriaminepentaacetic acid (DTPA), is a synthetic aminopolycarboxylic acid and chelating agent with five carboxymethyl groups attached to a diethylenetriamine backbone . Its molecular formula is C₁₄H₂₃N₃O₁₀, and it forms stable complexes with metal ions, including transition metals and lanthanides. Key properties include:

準備方法

ペンテティック酸は、さまざまな方法で合成できます。 一般的な合成経路の1つは、ジエチレントリアミンをホルムアルデヒドおよびシアン化ナトリウムと反応させ、続いて加水分解してペンテティック酸を得る方法です . 工業生産方法では、活性炭を用いて脱色し、その後処理して固体ペンテティック酸を得ることがよくあります .

化学反応の分析

ペンテティック酸は、主にそのキレート特性に関連する、いくつかのタイプの化学反応を起こします。 ペンテティック酸は、その窒素原子と酸素原子を含む配位結合を通じて金属イオンと安定な錯体を形成します . これらの反応で使用される一般的な試薬には、カルシウム、亜鉛、銅などの金属塩が含まれます . これらの反応から生成される主な生成物は、金属-ペンテティック酸錯体であり、非常に安定しており、水溶性です .

科学的研究の応用

Medical Applications

1. Radiopharmaceuticals and Imaging

Pentetic acid is primarily used in medical imaging as a radiopharmaceutical. It is often conjugated with technetium-99m (Tc-99m) for renal imaging. The complex formed helps estimate physiological parameters such as glomerular filtration rate (GFR) and effective renal plasma flow. Studies have shown that this compound significantly enhances the accuracy of kidney function assessments by promoting the elimination of radionuclides through glomerular filtration .

2. Treatment of Heavy Metal Poisoning

This compound is FDA-approved for treating individuals with known or suspected internal contamination by heavy metals such as plutonium, americium, and curium. It works by forming stable complexes with these radionuclides, facilitating their excretion through urine. Research indicates that this compound can reduce lung deposits of inhaled radionuclides by up to 98% .

3. Antimicrobial Properties

Recent studies have highlighted this compound's potential as an antimicrobial agent. It has been shown to suppress elastase production in Pseudomonas aeruginosa, a significant pathogen in respiratory infections. The compound's ion-chelating activity appears to play a crucial role in reducing bacterial virulence and biofilm formation .

4. Endodontics

In dental applications, this compound has been evaluated as a chelating agent in endodontic therapy. A study comparing the pushout bond strength of resin sealers found that 5% this compound was as effective as 17% ethylenediaminetetraacetic acid (EDTA) in enhancing bond strength to dentin . This suggests its viability as a substitute for EDTA in dental procedures.

Industrial Applications

1. Water Treatment

This compound is utilized in water treatment processes to remove heavy metals from wastewater. Its chelation properties allow it to bind with metal ions, thereby preventing their toxic effects on aquatic life and facilitating their removal from contaminated water sources.

2. Agriculture

In agriculture, this compound is employed as a micronutrient chelator to enhance the availability of essential trace elements like zinc and manganese to plants. This application helps improve crop yields and soil health.

Environmental Applications

1. Soil Remediation

This compound is being explored for its potential in soil remediation efforts, particularly in areas contaminated with heavy metals. By chelating these metals, this compound can facilitate their extraction from soil matrices, making it easier to rehabilitate contaminated sites.

Case Studies

作用機序

ペンテティック酸の作用機序は、金属イオンと安定な錯体を形成する能力に関係しています。 ペンテティック酸のカルシウムおよび亜鉛トリナトリウム塩は、トランスウラニウム放射性核種とカルシウムおよび亜鉛カチオンを交換して、より高い親和性を持つ錯体を形成することにより、治療効果を発揮します . これらの錯体は、その後、糸球体ろ過によって尿中に排泄されます .

類似化合物の比較

ペンテティック酸は、エチレンジアミン四酢酸(EDTA)やニトリロ三酢酸(NTA)などの他のアミノポリカルボン酸と類似しています . ペンテティック酸は、EDTAよりも金属カチオンに対する親和性が高く、より安定な錯体を形成します . これにより、強力なキレート特性を必要とする用途でより効果的になります。 他の類似化合物には、ジエチレントリアミンペンタアセテートやグリシン、N,N-ビス(2-(ビス(カルボキシメチル)アミノ)エチル)-などが含まれます .

類似化合物との比較

Comparison with Similar Chelating Agents

Structural and Functional Differences

Key Insights :

- This compound has more binding sites (8) than EDTA (6) and citric acid (3), enabling stronger binding to polyvalent cations like Pb²⁺ and Fe³⁺ .

- DOTA’s macrocyclic structure provides higher thermodynamic stability for radiometals (e.g., gadolinium in MRI contrast agents) compared to linear DTPA .

Heavy Metal Detoxification:

- This compound : Effective for lead and plutonium decorporation but nephrotoxic at high doses .

- DOTA : Superior for radioactive metal sequestration (e.g., actinides) due to macrocyclic stability .

Medical Imaging:

- ⁹⁹ᵐTc-DTPA : Used in renal scintigraphy (excreted via glomerular filtration) but linked to rare adverse events (e.g., respiratory distress) .

- Gd-DOTA : Safer for MRI contrast due to reduced risk of nephrogenic systemic fibrosis compared to linear agents .

Cosmetics:

- Both DTPA and EDTA are used to stabilize formulations by sequestering Ca²⁺/Mg²⁺. DTPA is less water-soluble than EDTA salts but equally non-penetrating through skin .

Research Findings

Efficacy in Disease Models:

- LGMD2I Treatment: this compound reduced pathological phenotypes in zebrafish by 40% (vs. 10% for citric acid), likely via Ca²⁺ chelation .

- Antimicrobial Synergy : In combination with gentamicin, DTPA enhances antibacterial activity by chelating Zn²⁺, disrupting bacterial metalloenzymes .

生物活性

Pentetic acid, also known as diethylenetriamine pentaacetic acid (DTPA), is a chelating agent with significant biological activity. Its primary applications are in medical imaging and the treatment of heavy metal toxicity. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, therapeutic uses, and associated research findings.

This compound functions primarily by chelating metal ions, which can disrupt various biological processes. The following mechanisms have been identified:

- Metal Ion Chelation: this compound has a high affinity for divalent and trivalent metal ions, such as zinc and calcium. This property is crucial for its role in reducing the activity of metalloproteinases like elastase produced by Pseudomonas aeruginosa .

- Inhibition of Enzyme Activity: Studies have demonstrated that this compound can significantly suppress elastase production in bacterial cells, reducing biofilm formation and virulence . The compound's effectiveness is attributed to its ability to chelate essential metal ions required for enzyme activity.

Therapeutic Applications

This compound is utilized in various clinical settings, including:

- Medical Imaging: Conjugated with technetium-99m (Tc-99m), this compound is employed to estimate glomerular filtration rates and assess renal function . This application is particularly valuable in monitoring patients undergoing treatments that may affect kidney function.

- Heavy Metal Detoxification: this compound is FDA-approved for treating internal contamination with radionuclides such as plutonium, americium, and curium. It enhances the elimination of these metals from the body through renal excretion .

Case Studies and Clinical Research

- Elastase Suppression in Bacterial Infections:

- Cancer Cell Cytotoxicity:

- Renal Function Monitoring:

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Basic Research Questions

Q. What standardized methodologies are used to quantify Pentetic acid’s chelation capacity in vitro?

- Methodological Answer : The chelation capacity of this compound (DTPA) can be quantified via titration using gadolinium sulfate. Adjust the pH of the solution to 5, and titrate with 0.001 M gadolinium sulfate until a colorimetric endpoint (yellow to reddish violet) is reached. Each mL of gadolinium sulfate consumed corresponds to 0.7867 mg of this compound . For analytical applications, capillary electrophoresis with UV detection is recommended, utilizing aminopolycarboxylic acids to form stable anionic complexes for separation .

Q. How does this compound compare to EDTA in binding affinity for calcium ions under physiological conditions?

- Methodological Answer : Comparative binding studies require potentiometric titration or isothermal titration calorimetry (ITC) in buffered solutions (e.g., 0.1 M NaCl, pH 7.4). This compound exhibits higher affinity for multivalent cations (e.g., Ca²⁺, Mg²⁺) due to its eight donor atoms, but EDTA may show stronger binding in low-ionic-strength environments. Experimental protocols should account for ionic strength, temperature, and competing ions .

Advanced Research Questions

Q. How should researchers design experiments to assess this compound’s efficacy in multi-metal environments, such as natural water systems?

- Methodological Answer : Use competitive ligand exchange experiments with ion-selective electrodes or inductively coupled plasma mass spectrometry (ICP-MS). Prepare solutions containing major ions (H⁺, Na⁺, Mg²⁺, Ca²⁺) at varying ionic strengths. Calculate stability constants using the Schubert method or computational tools like Hyperquad. Note that DTPA’s binding capacity decreases in Mg²⁺-rich media due to competition .

Q. What statistical approaches resolve contradictions in reported binding constants for this compound across studies?

- Methodological Answer : Apply meta-analysis frameworks (e.g., PRISMA) to harmonize data. Use Kruskal-Wallis tests to compare non-parametric binding efficiency data across studies, and regression models to adjust for variables like pH, ionic strength, and methodology (e.g., ITC vs. potentiometry). Transparent reporting of experimental conditions (e.g., ion composition, temperature) is critical .

Q. How can researchers evaluate this compound’s efficacy in removing smear layers during root canal therapy while minimizing dentin microhardness alterations?

- Methodological Answer : Conduct in vitro studies using extracted teeth treated with 5% DTPA (Group V) vs. controls (e.g., 17% EDTA). Assess smear layer removal via scanning electron microscopy (SEM) and microhardness via Vickers indentation. Analyze data using non-parametric tests (Kruskal-Wallis for roughness quotient; Chi-square for regional efficiency) with significance set at p < 0.05 .

Q. Data Contradiction and Reproducibility

Q. Why do studies report varying stability constants for this compound-metal complexes?

- Methodological Answer : Discrepancies arise from differences in experimental conditions (ionic strength, counterions) and analytical methods. For reproducibility, adhere to IUPAC guidelines for stability constant determination, and report all parameters (e.g., temperature, buffer composition). Cross-validate results using multiple techniques (e.g., spectrophotometry, NMR) .

Q. How can the presence of this compound in plant extracts (e.g., Moringa oleifera) be reliably distinguished from synthetic sources?

- Methodological Answer : Use GC-MS with retention time locking and spectral library matching. In methanol extracts, this compound (RT ~26.29 min) can be identified by its molecular ion (m/z 393.349) and fragmentation patterns. Confirm via spiking experiments with synthetic DTPA and quantify using internal standards .

Q. Emerging Applications

Q. What strategies improve the water stability of this compound-functionalized materials (e.g., MOFs) for environmental remediation?

- Methodological Answer : Synthesize DTPA-clinoptilolite nanocomposites via sol-gel methods. Characterize stability via prolonged leaching tests in aqueous media (pH 4–9). Enhance durability by crosslinking with glutaraldehyde or incorporating hydrophobic co-monomers. Monitor Cd(II) adsorption capacity using batch experiments and Langmuir isotherm models .

Q. How does this compound enhance the tumor-specific uptake of radiopharmaceuticals?

- Methodological Answer : DTPA chelates radioactive isotopes (e.g., In-111, Tc-99m), forming stable complexes that localize in tumors via antigen-antibody interactions. Optimize labeling efficiency by adjusting pH (6.5–7.5) and molar ratio (DTPA:metal = 2:1). Validate biodistribution in murine models using SPECT/CT imaging .

Q. Methodological Best Practices

- Data Reporting : Follow APA guidelines for clarity and reproducibility. Detail experimental parameters (e.g., pH, ionic strength) in supplementary materials .

- Statistical Rigor : Use SPSS or R for analysis; report effect sizes and confidence intervals alongside p-values .

- Ethical Compliance : For in vivo studies, adhere to institutional protocols for radiopharmaceutical use and disposal .

特性

IUPAC Name |

2-[bis[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O10/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPCDCPDFJACHGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)O)CC(=O)O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2023434 | |

| Record name | Pentetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to off-white solid; [Acros Organics MSDS] | |

| Record name | Pentetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13817 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes | |

| Record name | Pentetic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14007 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

Highly soluble | |

| Record name | Pentetic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14007 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

67-43-6 | |

| Record name | Diethylenetriaminepentaacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentetic acid [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentetic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14007 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pentetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759314 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7340 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PENTETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7A314HQM0I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

219-220 ºC | |

| Record name | Pentetic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14007 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。